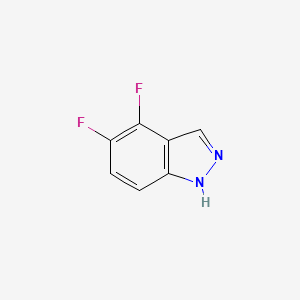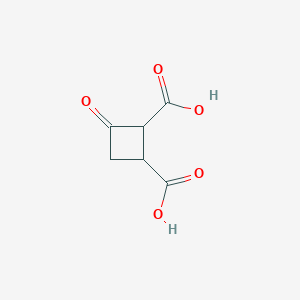
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a benzyl group, a cyclohexyl ring with a hydroxymethyl substituent, and a carbamate functional group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-(4-(hydroxymethyl)cyclohexyl)ethanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: (S)-1-(4-(carboxymethyl)cyclohexyl)ethyl)carbamate.
Reduction: (S)-1-(4-(hydroxymethyl)cyclohexyl)ethyl)amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can serve as a chiral building block for the synthesis of more complex molecules
Biology
The compound may be used in the study of enzyme-substrate interactions, particularly those involving carbamate-based inhibitors. Its chiral nature makes it a valuable tool for investigating stereoselective biological processes.
Medicine
This compound has potential applications in drug development, particularly as a precursor for the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the development of more effective and selective therapeutic agents.
Industry
In the material science industry, the compound can be used as a monomer for the synthesis of chiral polymers. These polymers can have unique properties and applications in areas such as asymmetric catalysis and chiral separation.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The chiral nature of the compound allows for selective binding to enantiomer-specific targets, enhancing its efficacy and reducing off-target effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
- (S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)amine
- (S)-Benzyl (1-(4-(carboxymethyl)cyclohexyl)ethyl)carbamate
Uniqueness
(S)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate stands out due to its specific combination of functional groups and chiral centers. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings. Its ability to introduce chirality into target molecules and interact selectively with biological targets highlights its importance in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C17H25NO3 |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
benzyl N-[(1S)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m0/s1 |
Clave InChI |
XIWBGFUJZKGRBB-HLIUYOAVSA-N |
SMILES isomérico |
C[C@@H](C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)

![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)






![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)




